1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine
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Overview
Description
1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a tert-butyl ester group, and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-fluoroanilino)methyl]piperidine-1-carboxylate typically involves the reaction of 2-fluoroaniline with tert-butyl 3-(chloromethyl)piperidine-1-carboxylate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluoroaniline moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-fluoroanilino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine is unique due to the presence of the fluoroaniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
309747-94-2 |
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Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-[(2-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-6-7-13(12-20)11-19-15-9-5-4-8-14(15)18/h4-5,8-9,13,19H,6-7,10-12H2,1-3H3 |
InChI Key |
PGUYPXINVIJWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=CC=C2F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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